

2-methyl-2H-indazole-3-carbaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 2-methyl-2H-indazole-3-carbaldehyde

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An In-Depth Technical Guide to **2-Methyl-2H-indazole-3-carbaldehyde**: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-methyl-2H-indazole-3-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We delve into its core physicochemical and spectroscopic properties, provide a detailed, field-proven synthetic protocol, and explore its reactivity and critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is structured to serve as a practical resource, combining theoretical grounding with actionable experimental insights for professionals in drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational building blocks in pharmaceutical science, with the indazole nucleus being recognized as a "privileged structure".^{[1][2]} This bicyclic aromatic system, composed of a fused benzene and pyrazole ring, is a bioisostere of indole

and exhibits a unique capacity for hydrogen bonding, enabling it to interact effectively within the active sites of proteins.[3]

Indazoles exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the kinetically favored, often more synthetically challenging, 2H-indazole.[1][2][4] The compound **2-methyl-2H-indazole-3-carbaldehyde** belongs to the latter class, where the N2 position of the pyrazole ring is substituted. This specific substitution pattern is a key feature in several advanced drug candidates and approved therapeutics.[5] The presence of a reactive carbaldehyde group at the C3 position further enhances its utility, providing a chemical handle for extensive functionalization and the construction of complex molecular architectures.[6] Consequently, **2-methyl-2H-indazole-3-carbaldehyde** serves as a pivotal precursor for a new generation of targeted therapies, including potent kinase inhibitors.[3][6]

Core Physicochemical and Structural Properties

The fundamental identity and purity of **2-methyl-2H-indazole-3-carbaldehyde** are established through its distinct physicochemical properties. The compound is typically a yellow solid.[6]

Table 1: Key Properties and Identifiers

Property	Value	Reference(s)
Molecular Formula	C₉H₈N₂O	[6][7][8]
Molecular Weight	160.18 g/mol	[6][7][9]
IUPAC Name	2-methylindazole-3-carbaldehyde	[6][7]
CAS Number	34252-54-5	[6][7]
Canonical SMILES	<chem>CN1C(=C2C=CC=CC2=N1)C=O</chem>	[6]
InChI Key	SMWLSZQHLMZHHV-UHFFFAOYSA-N	[6][7]

| Melting Point | 75-77 °C |[6] |

Structurally, the molecule possesses a planar configuration characteristic of the indazole ring system. The N2-methylation is a defining feature that differentiates it from its 1H-tautomer, influencing its electronic properties, reactivity, and biological interaction profile.[6]

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is essential for any synthetic intermediate. The following spectroscopic data are definitive for verifying the identity and purity of **2-methyl-2H-indazole-3-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides unambiguous confirmation of the structure. The most diagnostic signal is the singlet corresponding to the aldehyde proton, which appears significantly downfield (typically δ 9.8-10.2 ppm) due to the strong deshielding effect of the carbonyl group.[6] The protons on the benzo-fused ring appear in the aromatic region, and a sharp singlet for the N-methyl group protons provides clear evidence of the N2 substitution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. A strong, sharp absorption band in the region of $1680\text{-}1720\text{ cm}^{-1}$ is characteristic of the C=O stretching vibration of the aldehyde.[6] The precise position within this range is influenced by the conjugation with the indazole ring. Additional bands corresponding to aromatic C-H and C=C skeletal vibrations are also observed.[6]

Mass Spectrometry (MS)

Mass spectrometric analysis confirms the molecular weight of the compound. The molecular ion peak $[\text{M}]^+$ is observed at an m/z of 160.[6] The fragmentation pattern is also highly informative; characteristic fragments include the loss of the formyl radical (M-29) and the methyl radical (M-15), providing further validation of the assigned structure.[6]

Synthetic Methodologies

The synthesis of 2H-indazoles has historically been a challenge compared to their 1H-counterparts.[1] However, modern organometallic chemistry has enabled highly efficient and regioselective routes.

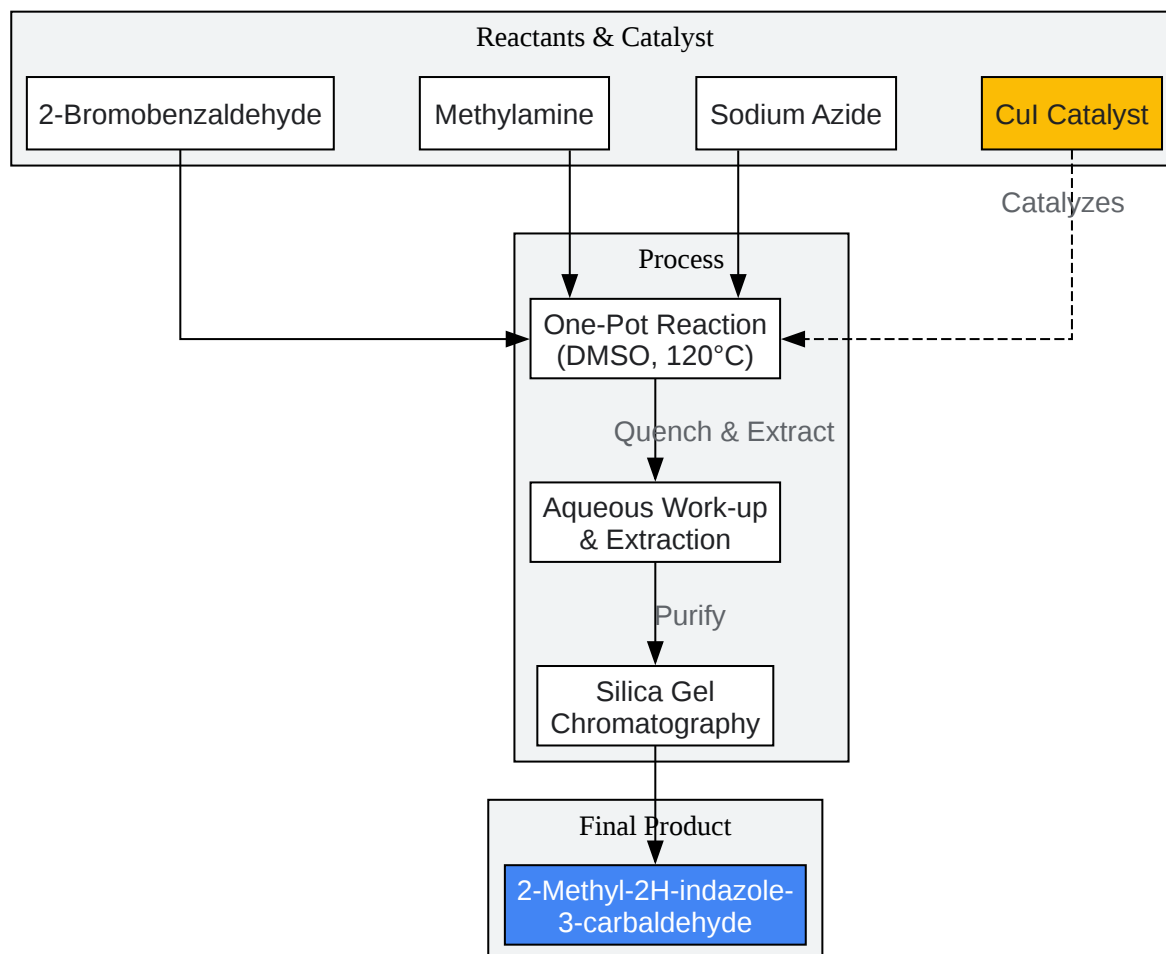
Featured Protocol: One-Pot, Three-Component Copper-Catalyzed Synthesis

This method is chosen for its high efficiency, operational simplicity, and broad substrate tolerance, representing a state-of-the-art approach.

Principle: This synthesis is a powerful example of a domino reaction, where multiple bond-forming events occur sequentially in a single pot. It proceeds via a copper-catalyzed cascade involving an initial condensation, followed by C-N and N-N bond formations to construct the indazole ring.^{[1][10]} Using copper(I) iodide as the catalyst is critical as it facilitates both the amination and the subsequent cyclization with the azide.

Experimental Protocol:

- **Vessel Preparation:** To a flame-dried 50 mL Schlenk flask, add a magnetic stir bar, copper(I) iodide (CuI, 10 mol%), and a ligand such as TMEDA (10 mol%) if required.
- **Reagent Addition:** Under an inert atmosphere (Argon or Nitrogen), add 2-bromobenzaldehyde (1.0 eq), sodium azide (NaN₃, 1.5 eq), and the solvent, dimethyl sulfoxide (DMSO).
- **Amine Introduction:** Add methylamine (primary amine, 1.2 eq) to the stirring suspension.
- **Reaction Conditions:** Seal the flask and heat the reaction mixture to 120 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.^[1]
- **Work-up:** After cooling to room temperature, quench the reaction by pouring the mixture into water.
- **Extraction:** Extract the aqueous phase with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure **2-methyl-2H-indazole-3-carbaldehyde**.



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Caption: One-Pot Copper-Catalyzed Synthetic Workflow.

Chemical Reactivity and Applications in Drug Development

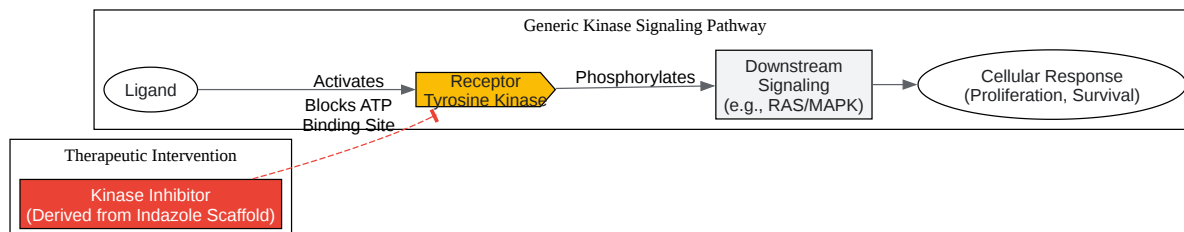
The synthetic value of **2-methyl-2H-indazole-3-carbaldehyde** lies in the high reactivity of its aldehyde group, which serves as an electrophilic site for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.

Key Transformations

- Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-indazoles.
- Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the extension of carbon chains.
- Knoevenagel Condensation: Reaction with active methylene compounds to form α,β -unsaturated systems, which are themselves versatile intermediates.^[6]
- Cyclization Reactions: Use as a dielectrophile or in multi-component reactions to build more complex heterocyclic systems fused to the indazole core.

Role as a Precursor to Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology and immunology.^{[2][3]} Many of these drugs target the ATP-binding site of kinases. The 2-methyl-2H-indazole moiety can act as a stable, bio-isosteric hinge-binding motif. The C3 position, functionalized from the carbaldehyde starting material, is often elaborated into a larger side chain that occupies the hydrophobic pocket of the kinase, ensuring both potency and selectivity. Pazopanib, an approved anti-cancer agent, is a prominent example of a drug whose synthesis relies on a functionalized indazole core.^[6]



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Caption: Role of Indazole-Derived Kinase Inhibitors.

Conclusion

2-Methyl-2H-indazole-3-carbaldehyde is more than a simple chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, confirmed by robust spectroscopic methods, make it a reliable starting material. Modern synthetic protocols, such as the copper-catalyzed multi-component reaction, have made this valuable 2H-indazole tautomer readily accessible. Its true power is realized in its application as a versatile intermediate, where the reactive aldehyde handle enables the construction of diverse and complex molecules, particularly a class of highly effective kinase inhibitors. For researchers in drug discovery, a thorough understanding of this building block is essential for the continued development of next-generation targeted therapies.

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